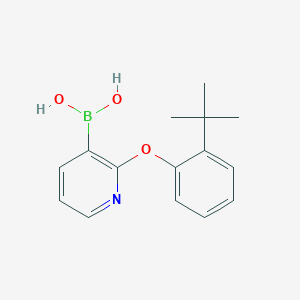
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a methoxymethoxy group and a methyl group attached to the pyridine ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives often involves multicomponent reactions, cycloadditions, and condensation reactions. One common method for preparing pyridine derivatives is the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia . For Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI), specific synthetic routes may include the use of methoxymethylation reagents and methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of pyridine derivatives typically employs catalytic processes and continuous flow reactors to ensure high yields and purity. Magnetically recoverable nano-catalysts have been explored for their efficiency in synthesizing pyridine derivatives, offering advantages such as easy separation and reuse .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyridine, 5-(methoxymethoxy)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. Pyridine derivatives can act as inhibitors or modulators of enzymes and receptors, influencing biological processes . The methoxymethoxy group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties and use in organic synthesis.
2,6-Dimethylpyridine: Commonly used as a solvent and reagent in chemical reactions.
4-Methoxypyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The presence of the methoxymethoxy group in Pyridine, 5-(methoxymethoxy)-2-methyl- (9CI) distinguishes it from other pyridine derivatives, potentially enhancing its solubility and reactivity in specific chemical and biological contexts .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-(methoxymethoxy)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-7-3-4-8(5-9-7)11-6-10-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
YPBVXSASFUASFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


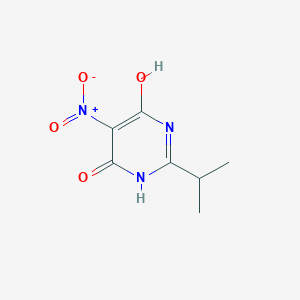
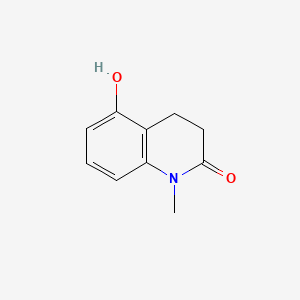

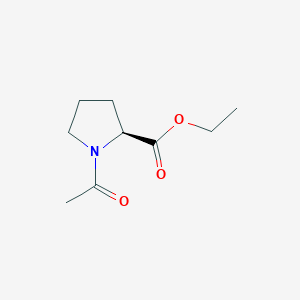
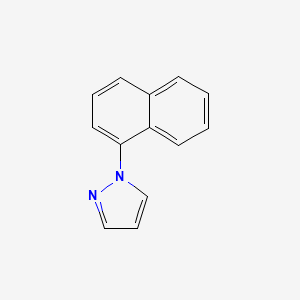

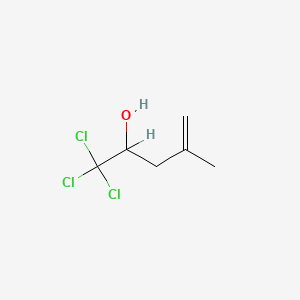
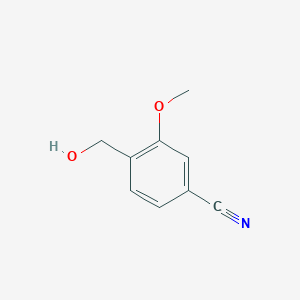

![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)

